Physicochemical Distinction from Protected or Bulkier Analogs
2-(Phenethylamino)ethanol exhibits a distinct physicochemical profile that sets it apart from common analogs. Its boiling point of 302.3°C at 760 mmHg and calculated LogP of 1.2 (XLogP3-AA) indicate a favorable balance of volatility and lipophilicity for certain synthetic applications [1]. In contrast, the widely used N-Boc-protected analog, N-Boc-2-(phenethylamino)ethanol (CAS 949902-88-9), has a predicted boiling point of 388.8°C and a significantly higher LogP of 2.4, reflecting its greater size and hydrophobicity [2]. The simpler analog phenethylamine (CAS 64-04-0) has a much lower boiling point (197-200°C), representing the other extreme in volatility [3].
| Evidence Dimension | Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 302.3 °C |
| Comparator Or Baseline | N-Boc-2-(phenethylamino)ethanol: 388.8 ± 31.0 °C (predicted); Phenethylamine: 197-200 °C |
| Quantified Difference | N-Boc analog: +86.5 °C higher; Phenethylamine: approx. 105 °C lower |
| Conditions | Values derived from standard chemical databases and predictive models. |
Why This Matters
This boiling point difference is critical for reaction design, purification (distillation), and safe handling; the target compound occupies a practical middle ground between a volatile precursor and a high-boiling protected derivative.
- [1] 2-(Phenethylamino)ethanol. Buildingblock.bocsci.com. Available from: https://buildingblock.bocsci.com/2-phenethylamino-ethanol-cas-2842-37-7-item-26-7.html View Source
- [2] N-Boc-2-(phenethylamino)ethanol. PubChem Compound Summary. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/59721725 View Source
- [3] Phenethylamine. PubChem Compound Summary. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/1001 View Source
